molecular formula C15H24N2O3S B2867461 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396880-57-1

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2867461
CAS No.: 1396880-57-1
M. Wt: 312.43
InChI Key: JRBXCABPPYPQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are of significant scientific interest due to their diverse biological activities and are frequently explored in medicinal chemistry for their potential as enzyme inhibitors or receptor ligands. The structural features of this compound—including the 2-ethoxyphenyl group and the hydroxy-methylthio-butyl chain—suggest it may interact with various biological targets, making it a valuable candidate for investigating structure-activity relationships (SAR). Researchers can utilize this compound in vitro to probe its potential mechanisms of action and biochemical properties. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-4-20-13-8-6-5-7-12(13)17-14(18)16-11-15(2,19)9-10-21-3/h5-8,19H,4,9-11H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBXCABPPYPQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound vs. Sulfur-Containing Analogs ()

The methylthio (-SCH₃) group in the target compound aligns with sulfur-containing compounds analyzed in tobacco smoke via multidimensional gas chromatography (GC) and mass spectrometry (MS) . Key comparisons include:

Compound Name Molecular Weight (g/mol) Functional Groups Detection Method Retention Index (RI)
1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea ~325.5* Urea, ethoxy, hydroxy, methylthio Likely LC-MS** N/A
Butanenitrile, 1-(methylthio)-ene 147.08 Nitrile, methylthio GC-Q-TOF-MS 141.0–159.1
1-(Methylthio)-3-pentanone 156.08 Ketone, methylthio GC-Q-TOF-MS 147.1–156.1

*Calculated based on structure.
**Urea derivatives often require liquid chromatography (LC-MS) due to low volatility, unlike smaller sulfur compounds analyzed via GC-MS.

Key Observations:

  • Volatility: The target compound’s urea backbone and hydroxyl group reduce volatility compared to smaller sulfur analogs like 1-(Methylthio)-3-pentanone, necessitating LC-MS instead of GC-MS for analysis.
  • Sulfur Reactivity: The methylthio group in all compounds may undergo oxidation to sulfoxide/sulfone derivatives, but steric hindrance from the branched alkyl chain in the target compound could slow this process .

Comparison with Urea Derivatives

  • 1-(4-Chlorophenyl)-3-methylurea: Lacks sulfur but shares a phenylurea structure. The ethoxy group in the target compound enhances lipophilicity (logP ~2.5 vs.
  • Tolylfluanid (Agrochemical) : Contains a urea core with trifluoromethyl and dimethylthio groups. The target compound’s hydroxy group may confer greater polarity, reducing environmental persistence compared to tolylfluanid.

Analytical and Functional Implications

Detection Challenges

The evidence highlights GC-Q-TOF-MS with sulfur-selective detection for small sulfur compounds . However, the target compound’s low volatility and thermal lability (due to urea and hydroxyl groups) would require alternative methods like:

  • LC-ESI-MS: Electrospray ionization for polar, non-volatile analytes.
  • High-Resolution MS : To resolve complex fragmentation patterns from the branched alkyl chain.

Bioactivity and Stability

  • Hydrogen Bonding: The urea and hydroxyl groups enhance water solubility but may reduce bioavailability compared to non-polar analogs.

Preparation Methods

Phosgenation of 2-Ethoxyaniline

Reaction Scheme :
$$
\text{2-Ethoxyaniline + Phosgene (COCl}_2\text{) → 2-Ethoxyphenyl Isocyanate + 2 HCl}
$$
Conditions :

  • Solvent: Anhydrous dichloromethane or toluene
  • Temperature: 0–5°C (slow addition), then room temperature
  • Workup: Removal of HCl via inert gas purge or aqueous washes
    Yield : 75–85% (theoretical)
    Critical Notes :
  • Phosgene alternatives (e.g., triphosgene) enhance safety without compromising efficiency.
  • Moisture exclusion is critical to prevent hydrolysis to the corresponding amine.

Synthesis of 2-Hydroxy-2-Methyl-4-(Methylthio)Butylamine

Oxime Formation and Reduction

Step 1 : Conversion of 4-(methylthio)-2-butanone to oxime:
$$
\text{4-(Methylthio)-2-butanone + NH}_2\text{OH·HCl → Oxime intermediate}
$$
Conditions :

  • Solvent: Ethanol/water (1:1)
  • pH: Adjusted to 4–5 with sodium acetate
    Step 2 : Catalytic hydrogenation of oxime:
    $$
    \text{Oxime + H}_2 \xrightarrow{\text{Pd/C}} \text{2-Hydroxy-2-methyl-4-(methylthio)butylamine}
    $$
    Yield : 60–70% after distillation

Reductive Amination (Alternative Pathway)

Reaction Scheme :
$$
\text{4-(Methylthio)-2-butanone + NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine intermediate}
$$
Conditions :

  • Solvent: Methanol
  • Temperature: 25°C, 12–24 hours
    Yield : 50–65% (lower due to steric hindrance)

Urea Bond Formation: Methodological Comparison

Isocyanate-Amine Coupling

Reaction Scheme :
$$
\text{2-Ethoxyphenyl isocyanate + 2-Hydroxy-2-methyl-4-(methylthio)butylamine → Target Urea}
$$
Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Base: Triethylamine (1.4 equiv) to scavenge HCl
  • Temperature: Reflux (40–50°C), 2–4 hours
    Yield : 80–90% after recrystallization (ethyl acetate/hexane)

Carbamoyl Chloride-Amine Coupling

Reaction Scheme :
$$
\text{2-Ethoxyphenylcarbamoyl chloride + Amine → Target Urea + HCl}
$$
Carbamoyl Chloride Synthesis :

  • Method : 2-Ethoxyaniline treated with excess phosgene in dichloroethane
    Coupling Conditions :
  • Solvent: Dichloromethane, 0°C → room temperature
  • Base: N-Methylmorpholine (1.5 equiv)
    Yield : 70–75% (requires rigorous drying)

Reaction Optimization and Byproduct Mitigation

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., THF) accelerate isocyanate-amine reactions but may necessitate higher temperatures.
  • Chlorinated solvents (e.g., dichloromethane) improve carbamoyl chloride stability but require anhydrous conditions.

Purification Strategies

  • Recrystallization : Ethyl acetate/diethyl ether (1:3) yields colorless crystals (>99% purity).
  • Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves urea from unreacted amine.

Spectroscopic Validation and Quality Control

Key Analytical Data

Parameter Value Method
Melting Point 89–90°C Differential Scanning Calorimetry
IR (cm⁻¹) 1645 (C=O), 1550 (N–H bend) FT-IR
¹H NMR (CDCl₃) δ 1.35 (t, OCH₂CH₃), δ 4.02 (s, OH) 400 MHz

Industrial and Environmental Considerations

  • Phosgene Substitutes : Diphenyl carbonate or carbonyldiimidazole reduce toxicity risks.
  • Waste Streams : Aqueous HCl from isocyanate synthesis requires neutralization before disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.